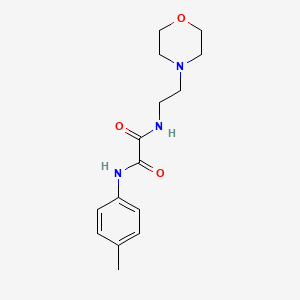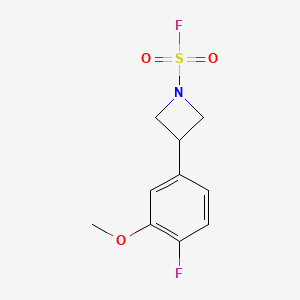
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride, also known as FMAS, is a chemical compound that belongs to the class of sulfonyl fluorides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride involves the covalent modification of the active site of serine hydrolases through the formation of a sulfonyl fluoride bond. This modification irreversibly inhibits the enzyme activity and leads to the accumulation of its substrate. The selectivity of this compound towards certain serine hydrolases is attributed to the specific interactions between the compound and the active site residues of the target enzyme.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes through the inhibition of its target enzymes. For example, the inhibition of FAAH by this compound leads to the accumulation of endocannabinoids, which are lipid signaling molecules that play important roles in pain sensation, mood regulation, and inflammation. This compound has also been shown to inhibit other serine hydrolases, such as acetylcholinesterase and carboxylesterase, which are involved in the metabolism of neurotransmitters and xenobiotics.
実験室実験の利点と制限
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has several advantages as a research tool, including its high selectivity towards certain serine hydrolases, its irreversible inhibition mechanism, and its potential applications in drug discovery. However, there are also limitations to the use of this compound in lab experiments, such as its potential off-target effects on other enzymes and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride. One direction is the development of more potent and selective inhibitors of serine hydrolases based on the structure of this compound. Another direction is the exploration of the potential therapeutic applications of this compound in various diseases, such as pain, inflammation, and neurodegeneration. The use of this compound as a tool for the identification and validation of new serine hydrolase targets is also an area of active research. Overall, the unique properties of this compound make it a valuable tool for scientific research and a promising candidate for drug discovery.
合成法
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride can be synthesized through a multistep process, which involves the reaction of 4-fluoro-3-methoxyphenylacetic acid with thionyl chloride to form 4-fluoro-3-methoxyphenylacetyl chloride. The resulting product is then reacted with azetidine-1-sulfonyl fluoride in the presence of a base to produce this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
3-(4-Fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride has been extensively used in scientific research as a tool for the inhibition of serine hydrolases. Serine hydrolases are a large family of enzymes that play important roles in various biological processes, including metabolism, signal transduction, and inflammation. This compound has been shown to selectively inhibit a subset of serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
特性
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)azetidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c1-16-10-4-7(2-3-9(10)11)8-5-13(6-8)17(12,14)15/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAYNBLRTUULPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

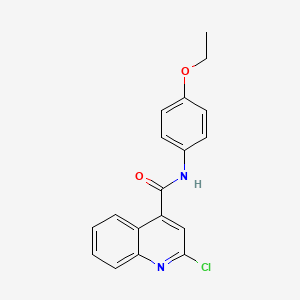
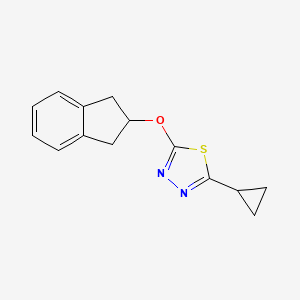
![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)

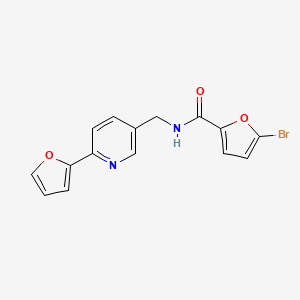
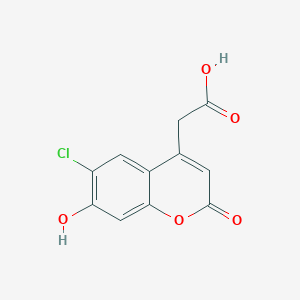
![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)

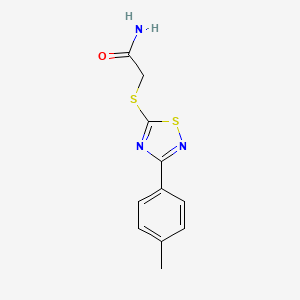
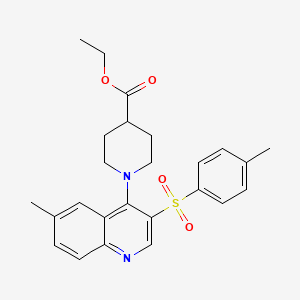
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

